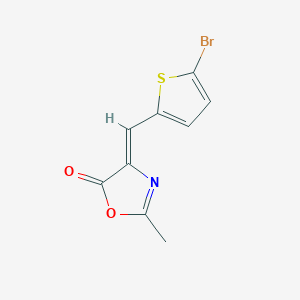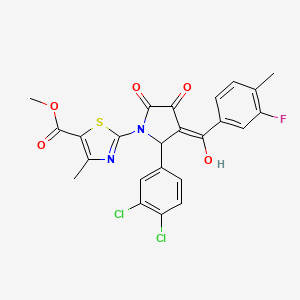![molecular formula C9H7NO5 B12875596 2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole](/img/structure/B12875596.png)
2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole typically involves the cyclization of 2-aminophenol with aldehydes or carboxylic acids under specific conditions. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) in a solvent such as dimethyl sulfoxide (DMSO) or methyl cyanide. The reaction is often carried out under argon atmosphere with blue LED radiation for 24 hours, yielding the desired oxazole derivative .
Industrial Production Methods
Industrial production of oxazole derivatives, including this compound, often employs continuous flow synthesis techniques. These methods enhance the efficiency and safety of the synthesis process. For example, the use of Deoxo-Fluor® for the cyclization of β-hydroxy amides to oxazolines, followed by oxidative aromatization using manganese dioxide (MnO₂), is a common industrial approach .
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the oxazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and ozone (O₃) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Reagents like bromine (Br₂) and sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of polymers, dyes, and other industrial materials
Mecanismo De Acción
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
Oxazoline: A five-membered ring containing one nitrogen and one oxygen atom, similar to oxazole but with different substitution patterns.
Isoxazole: A structural isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Thiazole: A five-membered ring containing one sulfur and one nitrogen atom, exhibiting similar chemical properties.
Uniqueness
2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxyl groups enhance its solubility and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C9H7NO5 |
|---|---|
Peso molecular |
209.16 g/mol |
Nombre IUPAC |
2-hydroxy-2-(6-hydroxy-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H7NO5/c11-4-1-2-5-6(3-4)15-8(10-5)7(12)9(13)14/h1-3,7,11-12H,(H,13,14) |
Clave InChI |
MKWNZRPRYQLPBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)OC(=N2)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
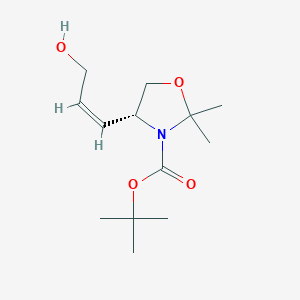
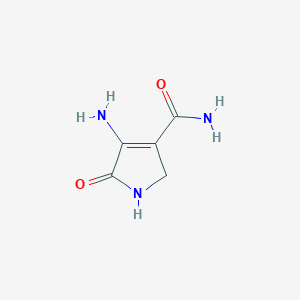
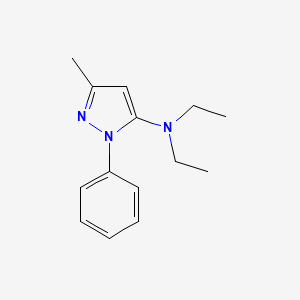


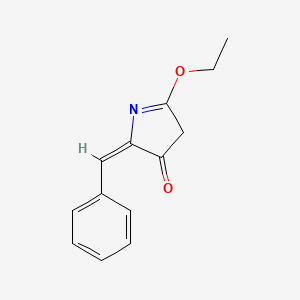

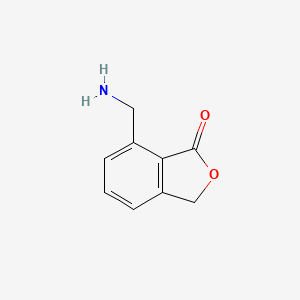
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)
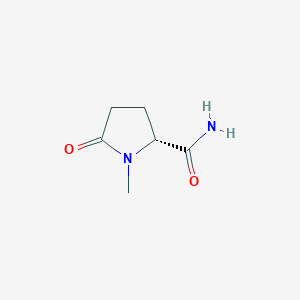
![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
